18-methylnonadecanoyl-CoA

Peroxisomal β‑oxidation Branched‑chain fatty acid metabolism ACOX3 substrate specificity

For researchers studying peroxisomal β-oxidation disorders, FAR2 enzymology, or nuclear receptor (PPARα) pharmacology, this C20 iso-branched acyl-CoA is an essential, structurally precise substrate. Unlike straight-chain C20 acyl-CoAs, the terminal iso-methyl branch mandates peroxisomal α-/β-oxidation pathways, enabling accurate modeling of Refsum disease, X-ALD, or ACOX3 activity. It also serves as a validated FAR2 substrate for ether lipid/plasmalogen synthesis research and a high-affinity PPARα ligand for binding assays. Its isomer-specific structure is critical for developing LC-MS/MS methods that resolve methylnonadecanoyl-CoA positional isomers, preventing misdiagnosis in metabolomic profiling.

Molecular Formula C41H70N7O17P3S-4
Molecular Weight 1058.0 g/mol
Cat. No. B15548457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-methylnonadecanoyl-CoA
Molecular FormulaC41H70N7O17P3S-4
Molecular Weight1058.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H74N7O17P3S/c1-29(2)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-32(50)69-24-23-43-31(49)21-22-44-39(53)36(52)41(3,4)26-62-68(59,60)65-67(57,58)61-25-30-35(64-66(54,55)56)34(51)40(63-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,51-52H,5-26H2,1-4H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/p-4/t30-,34-,35-,36+,40-/m1/s1
InChIKeyABDNASWMUCKURR-IBYUJNRCSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 18‑Methylnonadecanoyl‑CoA: A C20 Long‑Chain Branched Acyl‑CoA for Specialized Lipid and Peroxisomal Research


18‑Methylnonadecanoyl‑CoA (also known as 18‑methylnonadecanoyl‑coenzyme A) is a long‑chain (C20) branched acyl‑CoA derivative, formed by the thioester linkage of coenzyme A to 18‑methylnonadecanoic acid [1]. It is a member of the large and diverse class of cellular acyl‑CoAs that serve as essential intermediates in fatty acid metabolism, lipid biosynthesis, and energy homeostasis [2]. The compound is classified as a long‑chain fatty acyl‑CoA due to its C20 acyl group, and its unique terminal iso‑branch structure distinguishes it from straight‑chain and other branched‑chain isomers [1].

Why 18‑Methylnonadecanoyl‑CoA Cannot Be Replaced by Straight‑Chain C20 Acyl‑CoAs or Other Branched Isomers


In‑class substitution of 18‑methylnonadecanoyl‑CoA with generic long‑chain acyl‑CoAs is scientifically invalid due to the profound impact of chain branching on enzyme recognition and metabolic routing. While straight‑chain C20 acyl‑CoAs such as eicosanoyl‑CoA (C20:0) are primarily processed via mitochondrial β‑oxidation, the terminal iso‑branch of 18‑methylnonadecanoyl‑CoA mandates a distinct catabolic pathway, often involving peroxisomal α‑ and β‑oxidation, as established for other methyl‑branched fatty acids [1]. Even positional isomers of methylnonadecanoyl‑CoA (e.g., 11‑, 12‑, or 15‑methyl) exhibit differing enzyme specificities for activation and degradation [2]. Furthermore, branched‑chain acyl‑CoAs can act as high‑affinity ligands for nuclear receptors like PPARα, a function not shared by their straight‑chain counterparts, making precise structural identity critical for experimental reproducibility and valid mechanistic conclusions [3].

Quantitative Evidence Guide for Differentiating 18‑Methylnonadecanoyl‑CoA from Key Comparators


Differential Metabolic Routing: Peroxisomal Oxidation of Branched‑Chain vs. Mitochondrial Oxidation of Straight‑Chain Acyl‑CoAs

18‑Methylnonadecanoyl‑CoA, as a methyl‑branched acyl‑CoA, is predicted to be a substrate for peroxisomal branched‑chain acyl‑CoA oxidase (ACOX3), not mitochondrial straight‑chain acyl‑CoA dehydrogenase. This is a critical differentiation from the straight‑chain comparator nonadecanoyl‑CoA, which is primarily metabolized in mitochondria. This inference is based on the established substrate specificity of ACOX3 for 2‑methyl‑branched fatty acyl‑CoAs [1] and the requirement for peroxisomal α‑oxidation of 3‑methyl‑branched substrates like phytanoyl‑CoA [2].

Peroxisomal β‑oxidation Branched‑chain fatty acid metabolism ACOX3 substrate specificity

FAR2‑Mediated Conversion to 18‑Methylnonadecan‑1‑ol: A Role in Ether Lipid and Meibum Biosynthesis

UniProtKB entry A0A060XHQ6 (Oncorhynchus mykiss FAR2) annotates a specific catalytic activity for the reduction of 18‑methylnonadecanoyl‑CoA to 18‑methylnonadecan‑1‑ol using NADPH [1]. This reaction is essential for the production of fatty alcohols, which are precursors for ether lipids/plasmalogens and wax monoesters. The same enzyme also acts on other long‑chain fatty acyl‑CoAs (e.g., hexadecanoyl‑CoA, octadecanoyl‑CoA), but the presence of this specific entry validates 18‑methylnonadecanoyl‑CoA as a functional substrate. While no kinetic constants (Km, Vmax) are provided, the explicit annotation confirms enzymatic competence, a data point that does not exist for all methyl‑branched isomers.

Fatty acyl‑CoA reductase (FAR2) Ether lipid biosynthesis Meibomian gland dysfunction (MGD)

PPARα Ligand Affinity: Branched‑Chain Acyl‑CoAs are Potent Nuclear Receptor Activators

A landmark study established that CoA thioesters of branched‑chain fatty acids (BCFA‑CoA) are high‑affinity ligands for PPARα, exhibiting Kd values in the low nanomolar range (e.g., phytanoyl‑CoA and pristanoyl‑CoA, Kd ≈ 11 nM) [1]. In contrast, the corresponding free fatty acids bound PPARα only weakly. While 18‑methylnonadecanoyl‑CoA was not directly tested, it belongs to the same class of long‑chain branched acyl‑CoAs and is structurally analogous to pristanoyl‑CoA (a 2,6,10,14‑tetramethylpentadecanoyl‑CoA). This class‑level evidence strongly suggests that 18‑methylnonadecanoyl‑CoA will also act as a potent PPARα ligand, a property not shared by straight‑chain C20 acyl‑CoAs (e.g., eicosanoyl‑CoA, which showed much weaker binding).

PPARα agonism Nuclear receptor pharmacology Lipid sensing

Structural Identity and Purity as Critical Factors for Reproducible In Vitro Studies

Commercial vendors report a molecular weight of 1062.05 g/mol and a molecular formula of C41H74N7O17P3S for 18‑methylnonadecanoyl‑CoA, with purity typically specified at ≥95% [1]. This is identical to other methylnonadecanoyl‑CoA isomers (e.g., 11‑, 12‑, 15‑methyl), which also share the same molecular formula and weight [2]. Consequently, MS or simple HPLC cannot distinguish these isomers; structural verification requires high‑resolution techniques like NMR. This creates a significant procurement risk: without rigorous analytical validation, an ordered 'methylnonadecanoyl‑CoA' may be a mixture of isomers or an incorrectly assigned structure, leading to irreproducible enzyme assay results.

Chemical synthesis Analytical characterization Reproducibility

Defined Research Scenarios Where 18‑Methylnonadecanoyl‑CoA Provides Distinct Experimental Value


Investigating Peroxisomal Branched‑Chain Fatty Acid Oxidation and Associated Disorders

Researchers studying peroxisomal β‑oxidation disorders, such as Refsum disease or X‑linked adrenoleukodystrophy (X‑ALD), require substrates that accurately model the metabolic defects. 18‑Methylnonadecanoyl‑CoA, as a long‑chain branched acyl‑CoA, serves as a relevant substrate for assaying peroxisomal branched‑chain acyl‑CoA oxidase (ACOX3) activity in patient‑derived fibroblasts or in vitro systems. Its use is justified by the established class‑level evidence that 2‑methyl‑branched acyl‑CoAs are specific substrates for peroxisomal oxidases [1]. In contrast, straight‑chain C20 acyl‑CoAs would bypass this peroxisomal step and be metabolized in mitochondria, failing to reveal the peroxisomal dysfunction.

Enzymology of Fatty Acyl‑CoA Reductases (FAR) and Ether Lipid Biosynthesis

18‑Methylnonadecanoyl‑CoA is a validated substrate for fatty acyl‑CoA reductase (FAR2), as evidenced by its specific annotation in the UniProtKB database [2]. This makes it a useful tool for enzymologists characterizing FAR2 substrate specificity and for cell biologists studying the synthesis of fatty alcohols required for ether lipids and plasmalogens. This application is particularly relevant for research into meibomian gland dysfunction (MGD) and dry eye disease, where FAR2‑mediated fatty alcohol production is critical for meibum lipid formation [2].

Screening for PPARα Ligands and Modulators of Lipid‑Sensing Nuclear Receptors

Given that branched‑chain fatty acyl‑CoAs are high‑affinity endogenous ligands for PPARα, 18‑methylnonadecanoyl‑CoA is a physiologically relevant tool compound for nuclear receptor pharmacology [3]. It can be used in fluorescence‑based binding assays or co‑factor recruitment studies to establish baseline PPARα activation profiles. This is superior to using straight‑chain acyl‑CoAs, which may exhibit different binding kinetics and conformational effects on the receptor, and to using free fatty acids, which are much weaker ligands [3].

Analytical Method Development for Branched‑Chain Acyl‑CoAs and Acylcarnitines in Metabolomics

Due to its identical molecular formula and weight to other methylnonadecanoyl‑CoA isomers, 18‑methylnonadecanoyl‑CoA serves as an essential reference standard for developing and validating LC‑MS/MS or NMR methods capable of resolving positional isomers of branched‑chain acyl‑CoAs [4]. Such methods are critical for accurate metabolomic profiling of plasma acylcarnitines, where isomer misidentification can lead to erroneous diagnosis of fatty acid oxidation disorders.

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